molecular formula C14H14O3 B022364 Methyl 6-methoxynaphthalene-2-acetate CAS No. 23981-48-8

Methyl 6-methoxynaphthalene-2-acetate

Cat. No. B022364
CAS RN: 23981-48-8
M. Wt: 230.26 g/mol
InChI Key: NWIMPGMAVYLECN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl 6-methoxynaphthalene-2-acetate often involves multi-step reactions, highlighting the complexity of obtaining such molecules. For instance, the practical synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, showcases various synthetic procedures including methylation with dimethyl sulfate and methyl halides, with environmental and toxicological concerns driving the search for new methylating reagents (Xu & He, 2010).

Molecular Structure Analysis

The molecular structure of derivatives of Methyl 6-methoxynaphthalene-2-acetate, such as (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, has been characterized by various spectroscopic methods and crystallography, revealing complex interactions such as C‒H···O dimer formations (Mao et al., 2015).

Chemical Reactions and Properties

Methyl 6-methoxynaphthalene-2-acetate undergoes various chemical reactions, reflecting its reactive nature. For example, the reaction of methoxynaphthalenes with malonamide in the presence of manganese(III) acetate yields 2-acetoxy-2-(1-naphthyl)propanediamides, indicating the influence of electron-donating substituents like methoxyl groups on reactivity (Tsunoda et al., 1991).

Physical Properties Analysis

The physical properties of Methyl 6-methoxynaphthalene-2-acetate derivatives, such as solubility, melting point, and crystal structure, can be significantly influenced by molecular modifications. Studies on related compounds provide insight into how variations in molecular structure affect these physical properties.

Chemical Properties Analysis

The chemical properties of Methyl 6-methoxynaphthalene-2-acetate, including its reactivity, stability, and interaction with other chemical species, are pivotal in its application as an intermediate in organic synthesis. Research has explored various aspects of its chemistry, such as the highly selective synthesis of 2-methoxy-6-acetylnaphthalene, demonstrating the compound's potential in creating valuable chemical entities (Yamazaki et al., 2017).

Scientific Research Applications

  • The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid is effective in identifying biologically important thiols in pharmaceutical formulations by providing fluorescent adducts for separation and detection (Gatti, R. et al., 1990).

  • A practical synthesis method for 2-bromo-6-methoxynaphthalene using dimethyl carbonate, an environmentally benign substitute for methyl halides and dimethyl sulfate, has been developed, showing potential for future industrial applications (Wei-Ming Xu & Hong-Qiang He, 2010).

  • Methoxynaphthalenes can react with active methylene compounds like malonamide to produce 2-acetoxy-2-(1-naphthyl)propanediamides and 2-hydroxy-2-(1-naphthyl)propanediamides (Tsunoda, K. et al., 1991).

  • Catalytic methylation of 2-naphthol with dimethyl carbonate on 20% (w/w) CHT/HMS catalysts shows 92% conversion and 90% selectivity towards 2-methoxynaphthalene, providing a greener alternative to traditional methods (Yadav, G. & Salunke, J. Y., 2013).

  • 5,6-Dimethoxynaphthalene-2-carboxylic acid, synthesized in seven steps, demonstrates in vitro antibacterial activity against pathogenic bacteria (Göksu, S. & Uğuz, M., 2005).

  • Acetylation of 2-methoxynaphthalene with acetic anhydride over a HBEA zeolite can produce 1-acetyl-2-methoxynaphthalene, a precursor to the anti-inflammatory agent Naproxen (Fromentin, E. et al., 2000).

  • Zeolite catalysts with low acidity are effective in synthesizing 2-methoxy-6-acetylnaphthalene, another key intermediate for Naproxen (Yamazaki, T. et al., 2017).

Safety And Hazards

“Methyl 6-methoxynaphthalene-2-acetate” should be handled with care. Avoid contact with skin and eyes, avoid breathing vapors or mists, and do not ingest . If swallowed, seek immediate medical assistance .

Future Directions

Future research on “Methyl 6-methoxynaphthalene-2-acetate” could focus on developing new environment-friendly acylation catalysts . Additionally, surface functionalization with conjugated molecules represents a new strategy to activate or enhance photo-induced charge transfer of semiconductor materials .

properties

IUPAC Name

methyl 2-(6-methoxynaphthalen-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIMPGMAVYLECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178706
Record name Methyl 6-methoxynaphthalene-2-acetate
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methoxynaphthalene-2-acetate

CAS RN

23981-48-8
Record name Methyl 6-methoxy-2-naphthylacetate
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Record name Methyl 6-methoxynaphthalene-2-acetate
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Record name Methyl 6-methoxynaphthalene-2-acetate
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Record name Methyl 6-methoxynaphthalene-2-acetate
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Synthesis routes and methods I

Procedure details

A mixture of 18 g. of 6-methoxy-1-tetralone, 60 g. of diethyl carbonate, 2.5 g. of sodium hydride, and 200 ml. of toluene is heated to 60° C for 5 hours. The mixture is cooled, acidified by the addition of 200 ml. of 1 N hydrochloric acid, and then extracted with three 75 ml. portions of benzene. The extracts are combined, washed with water to neutrality, and dried over sodium sulfate. The mixture, containing 6-methoxy-2-ethoxycarbonyl-1-tetralone, is treated with 2.5 g. of sodium hydride at room temperature with stirring. Twenty grams of ethyl α-bromoacetate are then added, and the mixture is allowed to stand for 12 hours at room temperature. The mixture is added to 500 ml. of water and extracted with methylene chloride. The extracts are combined, washed with water to neutrality, dried over sodium sulfate, and evaporated. The residue, containing 6-methoxy-2-ethoxycarbonyl-2-(ethoxycarbonylmethyl)-1-tetralone, is refluxed in 200 ml. of 6 N hydrochloric acid for 24 hours, and the refluxed mixture is evaporated. The residue, containing 6-methoxy-2-(carboxymethyl)-1-tetralone, is reduced by treating it with 200 ml. of ethanol containing 8 g. of sodium borohydride. After 1 hour, the mixture is acidified with the addition of 100 ml. of 3 N hydrochloric acid, and the resulting mixture is extracted with several portions of methylene chloride. The extracts are combined, washed with water to neutrality, dried over sodium sulfate, and evaporated. The residue, containing 6-methoxy-1-hydroxy-1,2,3,4-tetrahydro-2-naphthylacetic acid, is hydrogenolyzed by hydrogenating with one equivalent of hydrogen in acetic acid containing 300 mg. of 5 percent palladium-on-barium sulfate. The hydrogenation mixture is filtered and evaporated. The residue, containing 6-methoxy- 1,2,3,4-tetrahydro-2-naphthylacetic acid, is dissolved in 200 ml. of diethyl ether, and the mixture is added to a 100 ml. solution of diethyl ether containing 4 g. of diazomethane. The mixture is then evaporated to dryness. The esterified residue is dehydrogenated by adding it to 1 g. of 10 percent palladium-on-charcoal and heating the resulting mixture for 6 hours at 200° C. The cooled mixture is diluted with 200 ml. of chloroform, filtered, and evaporated to afford methyl 6-methoxy-2-naphthylacetate.
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Synthesis routes and methods II

Procedure details

Alternatively, the reaction for the selective methylation can be carried out by reacting a mixture of (6-methoxy-2-naphthyl)acetic acid, dimethyl carbonate and K2CO3, in the 1:20:2 molar ratio, in autoclave at a temperature of 220° C. The reaction is completed within about 8 hours. (In this case DMC acts first as a methylating agent for the carboxylic group, through an already known reaction; then the monomethylation reaction takes place on the resulting ester).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Tsukamoto, S Itoh, M Kobayashi, Y Obora - Organic letters, 2019 - ACS Publications
… Conventionally, naproxen is synthesized via methyl 6-methoxynaphthalene-2-acetate (4) using iodomethane as a methylating agent. (21) Here, we reacted substrate 4 with methanol …
Number of citations: 31 pubs.acs.org

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